molecular formula C12H25N B13313587 N-butyl-3,3-dimethylcyclohexan-1-amine

N-butyl-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13313587
M. Wt: 183.33 g/mol
InChI Key: PBTQWXQBXOAGRI-UHFFFAOYSA-N
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Description

N-butyl-3,3-dimethylcyclohexan-1-amine is a tertiary amine characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and a butylamine group at the 1-position. Its structure combines steric hindrance from the dimethylcyclohexane backbone with the flexibility of the n-butyl chain, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

N-butyl-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25N/c1-4-5-9-13-11-7-6-8-12(2,3)10-11/h11,13H,4-10H2,1-3H3

InChI Key

PBTQWXQBXOAGRI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,3-dimethylcyclohexan-1-amine typically involves the alkylation of 3,3-dimethylcyclohexanone with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and scalability, often involving continuous flow reactors and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,3-dimethylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-3,3-dimethylcyclohexan-1-amine is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and pharmacological properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The 3,3-dimethylcyclohexane backbone in this compound provides significant steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to less hindered analogs like N-(2-ethoxyethyl)-3,3-dimethylcyclohexan-1-amine .
  • Polarity : The ethoxyethyl substituent () introduces ether oxygen atoms, increasing polarity and solubility in polar solvents compared to the purely hydrocarbon-based n-butyl chain.

Stability and Functional Group Compatibility

  • Thermal Stability : The cyclohexane ring and tertiary amine structure suggest moderate thermal stability, though decomposition pathways (e.g., Hofmann elimination) may occur under strong acidic/basic conditions.
  • Directing Group Utility : Unlike N,O-bidentate directing groups in compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (), this compound lacks heteroatoms for metal coordination, limiting its use in C–H activation reactions .

Biological Activity

N-butyl-3,3-dimethylcyclohexan-1-amine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring with two methyl groups at the 3-position and a butyl amine substituent at the 1-position. This unique structure contributes to its distinct chemical properties and biological activities.

PropertyValue
Molecular FormulaC_{12}H_{23}N
Molecular Weight181.32 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves the alkylation of 3,3-dimethylcyclohexanone with butylamine. This reaction is performed under controlled conditions to optimize yield and purity, often utilizing catalysts and specific temperature and pressure settings. The primary synthetic route can be summarized as follows:

  • Starting Material : 3,3-Dimethylcyclohexanone
  • Reagent : Butylamine
  • Conditions : Alkylation under acidic or basic conditions
  • Yield Optimization : Use of catalysts (e.g., sodium hydroxide) and temperature control

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can participate in nucleophilic substitution reactions, which may influence biological pathways. Additionally, its structural features allow it to engage in interactions with specific receptors or enzymes.

Therapeutic Applications

Recent studies have explored the potential therapeutic applications of this compound:

  • Bioorthogonal Labeling Agent : Investigated for its ability to undergo click chemistry reactions, forming stable triazole linkages with azides, which is valuable in drug development and biological labeling .
  • Antibacterial Activity : Preliminary findings suggest that derivatives of this compound may exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Properties :
    • A high-throughput screening of various compounds showed promising results for derivatives similar to this compound against M. tuberculosis, emphasizing the need for further structure-activity relationship (SAR) studies to enhance efficacy .
  • Bioorthogonal Chemistry Applications :
    • Research indicated that the compound's alkyne group could be utilized in bioorthogonal labeling due to its reactivity, making it a candidate for innovative therapeutic strategies .

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